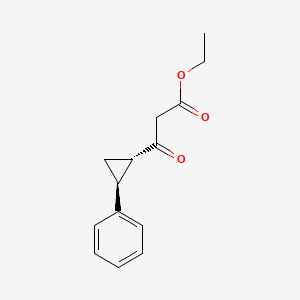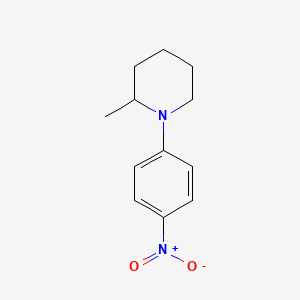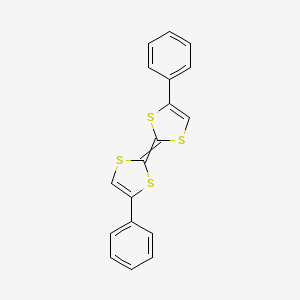![molecular formula C16H14O4 B14096054 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14096054.png)
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyran ring fused to a chromene ring, with methyl and propyl substituents at specific positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions to form the desired pyranochromene structure . The reaction conditions often include the use of catalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, to facilitate the reaction and improve yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of reusable solid acid nanocatalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
In medicinal chemistry, it has shown promise as a potential anticancer agent, with studies demonstrating its activity against several human cancer cell lines . Additionally, the compound’s unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new synthetic methodologies .
作用机制
The mechanism of action of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and disrupting key signaling pathways involved in cancer progression . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
相似化合物的比较
Similar Compounds: Similar compounds to 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione include other pyranochromene derivatives, such as 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione and 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
Uniqueness: The uniqueness of this compound lies in its specific substituents and the resulting biological activity. The presence of the methyl and propyl groups at specific positions in the molecule may contribute to its distinct reactivity and potential therapeutic applications .
属性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
10-methyl-4-propylpyrano[3,2-g]chromene-2,6-dione |
InChI |
InChI=1S/C16H14O4/c1-3-4-10-7-14(18)20-16-9(2)15-12(8-11(10)16)13(17)5-6-19-15/h5-8H,3-4H2,1-2H3 |
InChI 键 |
WFKXWVIKXMDMFI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)



![3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14095998.png)
![1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14096005.png)


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096039.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096042.png)
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B14096050.png)
![2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14096055.png)
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B14096057.png)
